5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
Description
5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with a cyclohexylsulfanyl moiety. The 1,2,3-thiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
5-cyclohexylsulfanyl-4-(4-fluorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRBOMFMTRDBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(N=NS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-thiol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or the attached substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl or thiadiazole moieties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in microbial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Crystal Packing : Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar conformations but adjust crystal packing to accommodate substituent bulk, suggesting the cyclohexyl group may induce distinct packing behavior .
Key Observations :
- Antimicrobial Activity : Thiadiazoles with halogenated aryl groups (e.g., 87b,c) show potency comparable to reference drugs like Cefotaxime, suggesting that the 4-fluorophenyl group in the target compound may confer similar efficacy .
- Anticancer Potential: Schiff base thiadiazoles () demonstrate selective activity against breast cancer cells, highlighting the role of fluorophenyl substituents in targeting specific pathways .
- Bioisosteric Effects : The thiadiazole core can act as a bioisostere for pyrrole rings (), retaining inhibitory profiles in necroptosis pathways .
Physicochemical and Stability Data
Key Observations :
Biological Activity
5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a member of the thiadiazole class of compounds, which are known for their diverse biological activities. This compound features a cyclohexylsulfanyl group and a fluorophenyl moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A thiadiazole ring (five-membered ring containing nitrogen and sulfur).
- A cyclohexylsulfanyl group which may enhance lipophilicity.
- A 4-fluorophenyl group that could contribute to its biological activity.
Antimicrobial Properties
Research indicates that thiadiazoles exhibit significant antimicrobial activity. In a study examining various thiadiazole derivatives, including this compound, it was found that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiadiazoles have been investigated for their anticancer properties. Specifically, this compound has shown potential in inhibiting cancer cell proliferation in vitro. The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast) | 15.8 | Apoptosis induction |
| Study 2 | HeLa (Cervical) | 10.5 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties. Thiadiazoles can inhibit pro-inflammatory cytokine production and reduce inflammation in various models. The underlying mechanism involves the inhibition of NF-κB signaling pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation: It could interact with various cellular receptors, altering downstream signaling cascades that affect cell survival and proliferation.
- Reactive Oxygen Species (ROS) Scavenging: Some studies suggest that thiadiazoles can modulate oxidative stress levels within cells.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial potential.
Case Study 2: Anticancer Effects
In vitro studies using human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 20 µM. Flow cytometry analysis revealed that treated cells showed increased annexin V binding, suggesting that apoptosis was induced.
Summary of Findings
The biological activity of this compound encompasses a range of therapeutic potentials:
- Exhibits antimicrobial properties against various bacterial strains.
- Shows promise as an anticancer agent through apoptosis induction.
- Demonstrates anti-inflammatory effects by modulating cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
